4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C16H14BrNO4 It is a derivative of benzoic acid, featuring a bromo-substituted phenoxy group and an acetylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-methylphenol.
Esterification: The brominated phenol is then reacted with chloroacetic acid to form 2-bromo-4-methylphenoxyacetic acid.
Amidation: The resulting acid is then converted to its acyl chloride using thionyl chloride (SOCl2) and subsequently reacted with 4-aminobenzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-bromo-4-carboxyphenoxyacetic acid.
Reduction: 4-{[(2-Methylphenoxy)acetyl]amino}benzoic acid.
Substitution: 4-{[(2-Amino-4-methylphenoxy)acetyl]amino}benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromo and acetylamino groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The phenoxy group may also play a role in stabilizing the compound’s interaction with the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylphenoxyacetic acid: Lacks the acetylamino group, making it less versatile in biological applications.
4-{[(2-Chloro-4-methylphenoxy)acetyl]amino}benzoic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
4-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}benzoic acid: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
Uniqueness
4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid is unique due to the combination of its bromo, methyl, phenoxy, and acetylamino groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C16H14BrNO4 |
---|---|
Molekulargewicht |
364.19 g/mol |
IUPAC-Name |
4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14BrNO4/c1-10-2-7-14(13(17)8-10)22-9-15(19)18-12-5-3-11(4-6-12)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
FRFDPIMFGQLNBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.